3-(azetidin-3-ylthio)-2-methyl-1H-indole 3-(azetidin-3-ylthio)-2-methyl-1H-indole
Brand Name: Vulcanchem
CAS No.: 2098106-58-0
VCID: VC3146646
InChI: InChI=1S/C12H14N2S/c1-8-12(15-9-6-13-7-9)10-4-2-3-5-11(10)14-8/h2-5,9,13-14H,6-7H2,1H3
SMILES: CC1=C(C2=CC=CC=C2N1)SC3CNC3
Molecular Formula: C12H14N2S
Molecular Weight: 218.32 g/mol

3-(azetidin-3-ylthio)-2-methyl-1H-indole

CAS No.: 2098106-58-0

Cat. No.: VC3146646

Molecular Formula: C12H14N2S

Molecular Weight: 218.32 g/mol

* For research use only. Not for human or veterinary use.

3-(azetidin-3-ylthio)-2-methyl-1H-indole - 2098106-58-0

Specification

CAS No. 2098106-58-0
Molecular Formula C12H14N2S
Molecular Weight 218.32 g/mol
IUPAC Name 3-(azetidin-3-ylsulfanyl)-2-methyl-1H-indole
Standard InChI InChI=1S/C12H14N2S/c1-8-12(15-9-6-13-7-9)10-4-2-3-5-11(10)14-8/h2-5,9,13-14H,6-7H2,1H3
Standard InChI Key VXAQVNNVJNVVKE-UHFFFAOYSA-N
SMILES CC1=C(C2=CC=CC=C2N1)SC3CNC3
Canonical SMILES CC1=C(C2=CC=CC=C2N1)SC3CNC3

Introduction

Structural Characteristics and Properties

3-(Azetidin-3-ylthio)-2-methyl-1H-indole belongs to the class of indole derivatives containing a four-membered azetidine ring attached to the indole core via a thioether linkage. The compound features several key structural elements:

Molecular Structure

The molecule consists of three primary components:

  • A 1H-indole core with a methyl substituent at position 2

  • A sulfur atom connecting at position 3 of the indole

  • An azetidine ring attached to the sulfur atom at position 3 of the azetidine

This structure can be compared to the related compound 3-(azetidin-3-yl)-1H-indole (C₁₁H₁₂N₂), which lacks both the sulfur linkage and the methyl group at position 2 . The addition of these moieties significantly alters the electronic properties and potential biological activities of the molecule.

Physicochemical Properties

Based on its structural characteristics, 3-(azetidin-3-ylthio)-2-methyl-1H-indole likely exhibits the following properties:

PropertyExpected ValueBasis for Estimation
Molecular FormulaC₁₂H₁₄N₂SCalculated from structure
Molecular WeightApproximately 218.32 g/molCalculated based on atomic weights
SolubilityLimited water solubility; good solubility in organic solventsBased on similar indole structures
Hydrogen Bond Donors1 (NH of indole)Structural analysis
Hydrogen Bond Acceptors2 (N atoms)Structural analysis
LogPApproximately 2.0-2.5Estimated from similar structures

The presence of the indole NH group provides a hydrogen bond donor site, while the nitrogen atoms can act as hydrogen bond acceptors, potentially enhancing binding interactions with biological targets.

Synthesis Approaches

Coupling of 2-Methyl-1H-indole with Azetidine-3-thiol Derivatives

This approach would involve the preparation of an appropriate azetidine-3-thiol derivative, followed by coupling with 2-methyl-1H-indole. Similar coupling reactions have been reported for other indole derivatives . The reaction might proceed through:

  • Protection of the indole nitrogen (if necessary)

  • Activation of position 3 of the indole

  • Nucleophilic substitution with the azetidine-3-thiol

  • Deprotection (if applicable)

Synthetic Challenges

The synthesis of 3-(azetidin-3-ylthio)-2-methyl-1H-indole presents several challenges:

  • Regioselectivity: Ensuring selective reaction at position 3 of the indole

  • Stability of the azetidine ring: The strained four-membered azetidine ring may be susceptible to ring-opening under certain conditions

  • Protection strategies: May require careful protection and deprotection of the indole NH group

  • Purification considerations: Separation from potential byproducts

Structural FeatureImpact on Antimalarial ActivityRelevance to 3-(Azetidin-3-ylthio)-2-methyl-1H-indole
Substitution at position 3Crucial for activityContains azetidinylthio group at position 3
Basic nitrogen-containing groupEnhances activityContains azetidine nitrogen
Indole NHImportant for hydrogen bondingPreserved in the structure
Methyl substitutionCan enhance activityContains 2-methyl group

Studies on indole-based antimalarials have shown that compounds with nitrogen-containing substituents at position 3 of the indole can inhibit P. falciparum growth in the low micromolar range . The azetidine moiety in 3-(azetidin-3-ylthio)-2-methyl-1H-indole might contribute to similar activity profiles.

Mechanism of Antianxiety Action

The antianxiety effects of related indole-azetidine compounds may operate through several mechanisms:

  • Interaction with GABA receptors

  • Serotonergic activity (due to structural similarity to serotonin)

  • Modulation of other neurotransmitter systems

The thioether linkage in 3-(azetidin-3-ylthio)-2-methyl-1H-indole may confer unique pharmacokinetic properties, potentially influencing brain penetration and receptor binding characteristics.

Structure-Activity Relationships

Role of Key Structural Elements

Understanding the contribution of each structural component to the biological activity of 3-(azetidin-3-ylthio)-2-methyl-1H-indole is essential for rational drug design:

Indole Core

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and pharmaceuticals. It provides:

  • Rigidity to maintain specific spatial arrangements

  • Hydrogen bonding capability through the NH group

  • Lipophilicity for membrane penetration

  • π-π interactions with aromatic amino acid residues in protein targets

Methyl Group at Position 2

The methyl substituent at position 2 likely influences:

  • Electronic distribution within the indole system

  • Metabolic stability

  • Binding orientation in target proteins

Thioether Linkage

The sulfur bridge between the indole and azetidine rings:

Azetidine Ring

The four-membered azetidine ring:

  • Introduces structural constraint

  • Provides a basic nitrogen atom that can be protonated at physiological pH

  • Creates a specific three-dimensional shape that may be critical for receptor recognition

Comparison with Related Bioactive Compounds

Table 3: Structural Comparison with Related Bioactive Indole Derivatives

CompoundStructural DifferencesReported ActivityPotential Implications
3-(Azetidin-3-yl)-1H-indoleLacks sulfur linkage and 2-methyl groupStructure known, activity not fully characterized Direct C-C bond may result in different conformational preferences
Indole-based antimalarials with 4-aminoquinolinyl moietyMore complex substituentsActive against Plasmodium strains Suggests potential for optimization of 3-(azetidin-3-ylthio)-2-methyl-1H-indole
Melatonin analogsDifferent substituent patternIC₅₀ values in low micromolar range against P. falciparum Provides benchmark for potential antimalarial activity
Indole-azetidinone derivativesContains azetidinone instead of azetidineAntianxiety activity Suggests CNS activity potential

Research Status and Future Directions

Antimicrobial and Antiparasitic Agents

The compound may serve as a lead structure for developing:

  • Antimalarial agents, potentially addressing drug-resistant strains

  • Agents against other parasitic infections

  • Novel antibacterial compounds

Central Nervous System Drugs

Potential applications include:

  • Anxiolytic agents

  • Novel psychotherapeutics

  • Neuroprotective agents

Chemical Probes

The unique structure may be valuable in developing:

  • Fluorescent probes for biological imaging

  • Affinity labels for target identification

  • Tool compounds for studying biological pathways

Future Research Directions

Priority areas for future research on 3-(azetidin-3-ylthio)-2-methyl-1H-indole include:

  • Development of efficient and scalable synthetic routes

  • Comprehensive screening against a diverse panel of biological targets

  • Detailed mechanistic studies to identify molecular targets

  • Exploration of structure-activity relationships through the synthesis of analogs

  • Evaluation of pharmacokinetic properties and metabolism

  • Computational studies to predict potential binding modes with protein targets

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